2,3-Dihydrothiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6N2S |
|---|---|
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,3-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
InChI Key |
MUPRVDDWOKLLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=CS1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydrothiazol 4 Amine and Its Functionalized Derivatives
Cyclization and Annulation Strategies in Dihydrothiazole Ring Formation
The construction of the dihydrothiazole core is predominantly achieved through reactions that form the five-membered ring in a single or multi-step sequence. These strategies are designed to allow for the introduction of various substituents, leading to a diverse library of functionalized derivatives.
Multicomponent Condensation Reactions for Dihydrothiazole Core Construction
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single operation, offering high atom economy and operational simplicity. mdpi.com Several MCRs have been successfully applied to the synthesis of the 2,3-dihydrothiazole (B1197258) framework.
In a significant advancement, researchers have utilized visible light to promote the multicomponent condensation of thiocarbohydrazide, aldehydes, and α-bromo-1,3-diketones. rsc.org This method provides a green and efficient route to a series of 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles. rsc.org The α-bromo-1,3-diketones are generated in situ from the corresponding unsymmetrical 1,3-diketones using N-bromosuccinimide (NBS) under white LED light irradiation in ethyl acetate. rsc.org This approach is notable for its excellent yields and the use of an environmentally friendly light source, avoiding the need for harsh reagents or catalysts. rsc.orgresearchgate.net The regioselective nature of this reaction has been unambiguously confirmed through advanced NMR spectroscopy techniques. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 (in situ) | Conditions | Product | Yield |
| Thiocarbohydrazide | Aldehydes | α-Bromo-1,3-diketones | White LED, EtOAc | 5-Aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles | Excellent |
Table 1: Visible-Light-Induced Multicomponent Synthesis of Dihydrothiazole Derivatives. rsc.org
Expanding on the multicomponent theme, the condensation of thiocarbohydrazide, various aldehydes, and α-bromo-1,3-diketones has been established as a robust method for constructing tetra-substituted 2,3-dihydrothiazole derivatives. rsc.org This one-pot synthesis proceeds with high regioselectivity, furnishing complex dihydrothiazole structures in excellent yields. rsc.org The in situ generation of the α-bromo-1,3-diketone from the corresponding diketone and NBS is a key feature of this protocol. rsc.org The precise arrangement of the substituents on the dihydrothiazole ring has been determined using sophisticated two-dimensional NMR techniques, including HMBC and HMQC. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Feature |
| Thiocarbohydrazide | Aldehydes | α-Bromo-1,3-diketones | Ethyl Acetate | In situ generation of α-bromo-1,3-diketone |
Table 2: Multicomponent Synthesis of Tetra-substituted 2,3-Dihydrothiazoles. rsc.org
A facile and efficient one-pot, four-step procedure has been developed for the synthesis of thiazol-2(3H)-imine derivatives, which are structurally related to 2,3-dihydrothiazol-4-amines. researchgate.netekb.egekb.eg This method commences with the bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with various primary amines. researchgate.netekb.egekb.eg The reaction is typically carried out in ethanol (B145695) and accommodates both symmetrical and asymmetrical ketones, as well as a range of aromatic and aliphatic primary amines. researchgate.netekb.eg A significant advantage of this protocol is that it often does not require laborious purification techniques like extraction and chromatography. researchgate.netekb.egresearcher.life Interestingly, the reaction of 3-thiocyanoacetylacetone with benzylamine (B48309) yielded an unexpected thiazolidine (B150603) derivative rather than the anticipated dihydrothiazole, highlighting the nuanced reactivity of the intermediates. ekb.egresearcher.life
The general process involves:
Bromination of the α-active methylene ketone with a reagent like N-bromosuccinimide (NBS). ekb.eg
Nucleophilic substitution of the bromine by the thiocyanate ion.
Cyclization initiated by the primary amine.
| Starting Ketone | Amine | Yield | Reference |
| Acetone | Benzylamine | 90% | ekb.eg |
| Ethyl acetoacetate | Benzylamine | 75% | researchgate.net |
Table 3: One-Pot Synthesis of Thiazol-2(3H)-imine Derivatives. researchgate.netekb.eg
[3+2] Annulation Pathways for Substituted Dihydrothiazole Systems
[3+2] Annulation reactions represent another key strategy for the construction of five-membered heterocyclic rings, including the dihydrothiazole system. This approach involves the reaction of a three-atom component with a two-atom component to form the ring.
A novel and effective method for synthesizing 2-substituted-4,5-dihydrothiazol-4-ols involves the [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with various thioamides. dntb.gov.uaresearchgate.net 1,4-Dithiane-2,5-diol serves as a stable precursor for mercaptoacetaldehyde. acs.orgresearchgate.net The reaction is typically promoted by an organic base, such as triethylamine (B128534) (Et3N), under mild conditions. dntb.gov.uaresearchgate.net This methodology is characterized by its simple reaction conditions, broad substrate scope, and good yields, reaching up to 82%. dntb.gov.ua The resulting hydroxy-substituted thiazoline (B8809763) compounds are stable and can be isolated efficiently. dntb.gov.uaresearchgate.net This pathway provides a direct route to dihydrothiazoles bearing a hydroxyl group at the 4-position, which can be a valuable handle for further functionalization. researchgate.net
| Thioamide Substrate | Base | Temperature | Yield | Reference |
| Aryl/Alkyl Thioamides | Et3N (50 mol%) | 50 °C | up to 82% | dntb.gov.uaresearchgate.net |
Table 4: [3+2] Annulation for the Synthesis of 2-Substituted-4,5-Dihydrothiazol-4-ols. dntb.gov.uaresearchgate.net
Intramolecular Cyclization and Ring-Closure Reactions
Intramolecular cyclization represents a powerful strategy for the construction of the 2,3-dihydrothiazole ring system. These methods often involve the formation of a key bond within a pre-assembled acyclic precursor, leading to the desired heterocyclic scaffold.
Cyclization of N-Allylthiocarbamides and Related Carbothioamide Intermediates
The intramolecular cyclization of N-allylthiocarbamides and related intermediates is a well-established method for synthesizing 2,3-dihydrothiazole derivatives. nih.govmdpi.comresearchgate.net This approach typically involves the reaction of an amine with an allyl isothiocyanate to form an N-allylthiourea, which then undergoes cyclization. mdpi.com The cyclization can be promoted by various reagents, including acids like concentrated hydrochloric acid, which can facilitate the ring closure when heated. nih.govmdpi.comresearchgate.net
For instance, N-allylthiocarbamides derived from alkaloids such as cytisine (B100878) and salsoline (B3022551) have been shown to undergo intramolecular cyclization to yield the corresponding 1,3-thiazoline derivatives when heated in a sealed ampoule with concentrated hydrochloric acid. mdpi.comresearchgate.net This method provides a direct route to complex, biologically relevant dihydrothiazole structures.
Another variation involves the use of N-propargylamines and isothiocyanates. The initial reaction forms a thiourea (B124793) intermediate, which can then undergo electrophilic addition of iodine to the alkyne moiety, followed by isomerization and intramolecular cyclization to afford 5-(iodomethylene)-3,4-dihydrothiazoles. beilstein-journals.org
Table 1: Examples of Intramolecular Cyclization of N-Allylthiocarbamides
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Cytisine, Allylisothiocyanate | 1. Formation of N-allylthiocarbamide 2. conc. HCl, heat (sealed ampoule) | 1,3-Thiazoline derivative of cytisine | mdpi.comresearchgate.net |
| Salsoline, Allylisothiocyanate | 1. Formation of N-allylthiocarbamide 2. conc. HCl, heat (sealed ampoule) | 2-N-Salsolino-5-methyl-1,3-thiazoline | researchgate.net |
| N-propargylamine, Isothiocyanate | 1. Formation of thiourea intermediate 2. I₂, Et₂O | 5-(iodomethylene)-3,4-dihydrothiazole | beilstein-journals.org |
Formation of Dihydrothiazoles via Ring Closure of Thiocyanate-Substituted Electrophilic Alkenes
The formation of dihydrothiazoles can also be achieved through the ring closure of thiocyanate-substituted electrophilic alkenes. A common strategy involves the reaction of an α-haloketone with a thiocyanate source, such as potassium thiocyanate (KSCN) supported on silica (B1680970) gel (SiO2), to generate an intermediate α-thiocyanatoketone. researchgate.net This intermediate can then react with an amine, facilitated by a supported reagent like RNH3OAc/Al2O3, to yield 2-aminothiazoles. researchgate.net
The mechanism involves the initial formation of the α-thiocyanatoketone, followed by nucleophilic attack of the amine on the carbonyl carbon and subsequent intramolecular cyclization. This one-pot synthesis is efficient for producing 2-aminothiazole (B372263) derivatives from readily available starting materials. researchgate.net
Targeted Derivatization and Functionalization Strategies
The derivatization of the 2,3-dihydrothiazole scaffold is crucial for modulating its physicochemical properties and biological activity. Various strategies have been developed to introduce diverse functional groups onto the dihydrothiazole ring.
Multi-Step Synthetic Sequences Incorporating Imidoyl Chlorides and Isothiocyanate Intermediates
Multi-step synthetic sequences provide a versatile approach to highly functionalized 2,3-dihydrothiazol-4-amine derivatives. One such sequence involves the conversion of a starting carboxylic acid chloride, like dodecanoyl chloride, into the corresponding imidoyl chlorides. These imidoyl chlorides can then be transformed into imidoylisothiocyanates. Subsequent reaction with an appropriate amine yields a thiourea derivative, which can be cyclized to the final 4-amino-2,3-dihydro-2-iminothiazole-5-carbonitrile derivatives.
This method allows for the systematic introduction of various substituents at different positions of the thiazole (B1198619) ring by choosing the appropriate starting materials and reaction partners at each step. The synthesis of α-chloro imidoyl chlorides from chloroamides using reagents like phosphorus pentachloride (PCl5) is a key transformation in this sequence. rsc.org
Nucleophilic Alkylation and Acylation Reactions on Dihydrothiazole Scaffolds
The dihydrothiazole ring system is amenable to nucleophilic substitution reactions, allowing for the introduction of alkyl and acyl groups. Nucleophilic alkylation can be performed on dihydrothiazole derivatives, although ring-opening reactions can sometimes compete. For instance, the N-alkylation of 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides can be promoted by potassium tert-butoxide (KOt-Bu), leading to ring-opened N-substituted thiazolidinones. researchgate.netnih.gov
Nucleophilic acyl substitution is a fundamental reaction for modifying the amino group of this compound. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction typically involves the attack of the amine nucleophile on an acylating agent, such as an acid chloride or anhydride, leading to the formation of an amide bond. vanderbilt.edu The reactivity of the acylating agent is a key factor, with acid chlorides being more reactive than esters. vanderbilt.edu The mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group and form the acylated product. masterorganicchemistry.comlibretexts.orglibretexts.org
Table 2: Nucleophilic Reactions on Dihydrothiazole Scaffolds
| Dihydrothiazole Derivative | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-(Methylthio)-4,5-dihydrothiazole | Benzyl halide, KOt-Bu | N-alkylation (ring-opening) | N-substituted thiazolidinone | researchgate.netnih.gov |
| This compound | Acid chloride | Nucleophilic Acyl Substitution | N-acylated dihydrothiazole | vanderbilt.edu |
| This compound | Acid anhydride | Nucleophilic Acyl Substitution | N-acylated dihydrothiazole | vanderbilt.edu |
Catalyst-Free and Green Chemistry Approaches in Dihydrothiazole Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Catalyst-free and green chemistry approaches for the synthesis of dihydrothiazoles aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One-pot, catalyst-free syntheses of functionalized 2,3-dihydrothiazoles have been reported. For example, the reaction of primary alkylamines, carbon disulfide, and ethyl bromopyruvate can proceed at room temperature without a catalyst or solvent to produce ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates in high yields. tandfonline.com Similarly, a one-pot synthesis of 3-alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles from phenylisothiocyanate, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds can be achieved under solvent-free conditions. researchgate.net
Green chemistry principles are also being applied, such as the use of visible light as a renewable energy source. A one-pot multicomponent regioselective synthesis of 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles has been developed using white LED light. rsc.org The use of natural catalysts, like lemon juice, and renewable energy sources, such as concentrated solar radiation, are also being explored for the synthesis of related heterocyclic compounds, highlighting a trend towards more sustainable chemical synthesis. nih.gov
Palladium-Catalyzed Amination and Rearrangement Processes for Analog Generation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-nitrogen bonds. In the context of this compound and its aromatic counterpart, 2-aminothiazole, these methodologies are pivotal for generating diverse libraries of functionalized derivatives, particularly through N-arylation. Furthermore, advanced tandem processes that combine amination with sigmatropic rearrangements offer sophisticated pathways to structurally complex analogs.
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles
The direct N-arylation of the 2-amino group on the thiazole scaffold via Buchwald-Hartwig amination is a powerful strategy for analog synthesis. nih.gov Historically, primary amines on 5-membered heterocycles, especially 2-aminoazoles, were considered challenging substrates for palladium-catalyzed N-arylation, often demanding high catalyst loadings and activated aryl electrophiles. nih.govacs.org However, significant progress has led to the development of general and efficient protocols.
A key development involves the palladium-catalyzed coupling of various 2-aminothiazole derivatives with a wide range of aryl bromides and triflates. nih.gov These reactions exhibit broad substrate scope and proceed effectively with reasonable catalyst loadings. nih.gov Research has shown that the choice of phosphine (B1218219) ligand is critical for catalytic efficiency. Additionally, the inclusion of additives, such as acetic acid, has been found to facilitate catalyst activation, enhancing reaction rates and yields. nih.gov This methodology significantly expedites the synthesis of diverse analogs, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
The typical approach involves reacting a 2-aminothiazole derivative with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalyst system often consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand. nih.govmit.edu
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of 2-Aminothiazoles nih.gov
| Catalyst System | Ligand | Base | Solvent | Aryl Electrophile | Key Features |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Bulky Biarylphosphine Ligand (L1) | NaOtBu | Toluene | Aryl Bromides, Aryl Triflates | Broad scope, including electron-rich aryl halides; Acetic acid additive improves efficiency. nih.gov |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Aryl Bromides | Effective for coupling with various heterocyclic amines. clockss.org |
Tandem Palladium-Catalyzed Amination and nih.govclockss.org-Sigmatropic Rearrangement
More sophisticated strategies for generating analogs involve tandem reactions where a palladium-catalyzed amination event initiates a subsequent rearrangement. One such powerful transformation is the palladium-catalyzed allylic amination coupled with a nih.govclockss.org-Stevens rearrangement. nih.gov This process allows for the construction of complex amine-containing structures from simpler precursors.
The reaction sequence is initiated by a palladium-catalyzed allylic amination of a tertiary amine with an allyl carbonate. nih.gov This step forms a key ammonium (B1175870) ylide intermediate. utsouthwestern.edu Traditionally, the generation of such reactive zwitterionic intermediates was thought to be incompatible with enantioselective catalysis due to their tendency to undergo rapid thermal rearrangements. utsouthwestern.edu However, modern methods have enabled metal-catalyzed, stereoselective nih.govclockss.org-rearrangements of these ylides. utsouthwestern.edu
Once formed, the ammonium ylide undergoes a spontaneous and often highly stereoselective nih.govclockss.org-sigmatropic rearrangement. nih.gov This process involves the migration of an allylic group from the nitrogen atom to an adjacent carbon, creating a new carbon-carbon bond and resulting in a homoallylic amine with potentially high levels of complexity and stereocontrol. While not directly applied to the this compound core in the reviewed literature, this methodology represents a state-of-the-art approach for generating structurally unique and complex amine analogs that could be adapted for this scaffold.
Table 2: Conceptual Framework for Tandem Amination- nih.govclockss.org-Rearrangement nih.govutsouthwestern.edu
| Step | Reaction Type | Catalyst | Key Intermediate | Product Type |
|---|---|---|---|---|
| 1 | Palladium-Catalyzed Allylic Amination | Pd(0) Complex | Ammonium Ylide | - |
| 2 | nih.govclockss.org-Sigmatropic Rearrangement | (Thermal or Metal-Catalyzed) | - | Homoallylic Amine |
These palladium-catalyzed methods provide robust and versatile tools for the derivatization of the 2-aminothiazole core and offer advanced, conceptually novel routes for accessing complex amine architectures relevant to the generation of this compound analogs.
Spectroscopic and Diffraction Based Structural Elucidation of 2,3 Dihydrothiazol 4 Amine Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 2,3-dihydrothiazol-4-amine analogs. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, providing a comprehensive picture of the molecular framework. researchgate.net
One-dimensional ¹H and ¹³C NMR spectra offer initial and crucial information regarding the chemical environment of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectra of this compound analogs display characteristic signals that are indicative of the protons within the molecule. For instance, in a study of (Z)-2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, the ethyl group attached to the nitrogen atom gives rise to a triplet at δ 1.28–1.38 ppm and a quartet at δ 3.88–3.98 ppm, characteristic of the -CH₃ and -CH₂ protons, respectively. nih.gov The proton on the C5 of the thiazole (B1198619) ring typically appears as a singlet. nih.gov The chemical shifts of these protons are influenced by the nature and position of substituents on the thiazole ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For example, in (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole, the carbon of the methyl group (CH₃) resonates at δ 13.7 ppm, the benzylic methylene (B1212753) carbon (benzyl-CH₂) at δ 47.1 ppm, the C5 carbon of the thiazole ring at δ 94.5 ppm, the C4 carbon at δ 135.1 ppm, and the C2 carbon at δ 164.1 ppm. nih.gov The chemical shifts in ¹³C NMR are sensitive to the electronic effects of neighboring atoms and functional groups, making it a powerful tool for structural confirmation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2,3-Dihydrothiazole (B1197258) Analogs.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| (Z)-3-Benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | CH₃ | 1.98 (s) | 13.7 | nih.gov |
| Benzyl-CH₂ | 5.00 (s) | 47.1 | nih.gov | |
| Thiazole-H5 | 6.42 (s) | 94.5 | nih.gov | |
| Thiazole-C4 | - | 135.1 | nih.gov | |
| Thiazole-C2 | - | 164.1 | nih.gov | |
| (Z)-2-(2-(2,4-Dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | Ethyl-CH₃ | 1.28–1.38 (t) | 12.98 | nih.gov |
| Ethyl-CH₂ | 3.88–3.98 (q) | 30.67 | nih.gov |
s = singlet, t = triplet, q = quartet
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for establishing connectivity and spatial relationships within more complex molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a spin system.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. ipb.pt The observation of a cross-peak between two protons in a NOESY spectrum indicates that they are close in space, irrespective of their bonding connectivity.
The combined application of these 2D NMR methods allows for a comprehensive and unambiguous structural elucidation of this compound analogs. nih.gov
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less commonly used, technique for characterizing nitrogen-containing heterocycles. wikipedia.org Although the natural abundance of ¹⁵N is low (0.36%), advancements in NMR technology and the use of ¹⁵N-labeled compounds have made this technique more accessible. wikipedia.org
¹⁵N NMR is particularly valuable for:
Distinguishing between different nitrogen environments: The chemical shift of a nitrogen atom is highly sensitive to its hybridization state (e.g., pyridine-type vs. pyrrole-type nitrogen) and its involvement in tautomeric equilibria. researchgate.net For instance, the ¹⁵N chemical shift for a thiazole ring nitrogen appears at approximately 290 ppm. uq.edu.au
Studying tautomerism: ¹⁵N NMR is an effective method for investigating prototropic tautomerism in nitrogen heterocycles, as the chemical shifts of the different tautomeric forms are often significantly different. researchgate.net
Probing electronic structure: ¹⁵N chemical shifts are influenced by the electronic distribution around the nitrogen atom, providing insights into the electronic properties of the heterocyclic ring. acs.orgnih.gov
The use of ¹⁵N labeling, in conjunction with the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, provides unambiguous information about molecular structure and transformations. rsc.org
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint for identification.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.
In the context of this compound analogs, FT-IR spectra can reveal the presence of:
N-H stretching: The stretching vibrations of the amine (NH₂) group are typically observed in the region of 3500-3200 cm⁻¹. ulpgc.es For example, a study on 2-aminothiazole (B372263) showed free νas(NH₂) and νs(NH₂) vibrations at 3485.7 cm⁻¹ and 3385.7 cm⁻¹, respectively, in dilute solutions. ulpgc.es
C=N stretching: The imine or thiazole ring C=N stretching vibration is often found in the 1650-1550 cm⁻¹ region. nih.gov
C=C stretching: Aromatic and heterocyclic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. nih.gov
C-S stretching: The C-S stretching vibration of the thiazole ring is generally observed in the 800-600 cm⁻¹ region. scialert.net
For instance, the FT-IR spectrum of (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole showed characteristic bands at 3286 cm⁻¹ (N-H stretch), 1609 cm⁻¹ (C=N), and 1548 cm⁻¹ (C=C). nih.gov
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as those of non-polar bonds.
In the study of thiazole derivatives, FT-Raman spectroscopy can provide detailed information about the skeletal vibrations of the heterocyclic ring. nih.gov For example, in an indenoquinoxaline pyrrolo thiazole derivative, C-S stretching modes of the thiazole ring were assigned to bands at 718 and 641 cm⁻¹ in the Raman spectrum. scialert.net The combination of FT-IR and FT-Raman spectroscopy offers a more complete vibrational analysis of the molecule. nih.gov The analysis of Raman spectral data can also be aided by computational methods and techniques like Principal Component Analysis (PCA) to differentiate between similar structures. researchgate.netnih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for a Substituted 2,3-Dihydrothiazole Analog.
| Functional Group/Vibration | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3286 | - | nih.gov |
| C=N Stretch | 1609 | - | nih.gov |
| C=C Stretch | 1548 | - | nih.gov |
| C-S Stretch | - | 718, 641 | scialert.net |
| Aromatic C-H Stretch | 3085 | - | nih.gov |
| Aliphatic C-H Stretch | 2978 | - | nih.gov |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of novel compounds, providing precise information on molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound analogs, offering highly accurate mass measurements that are critical for determining the elemental composition of a molecule. longdom.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) to several decimal places, often with sub-ppm accuracy. longdom.orgbioanalysis-zone.com This precision allows for the confident assignment of a unique elemental formula to an unknown compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.com
The process involves ionizing the sample, typically using techniques like electrospray ionization (ESI), which is suitable for polar molecules like amine derivatives, often forming protonated molecules [M+H]⁺. nih.gov The high resolving power of the mass analyzer then separates ions with very small mass differences. researchgate.net For instance, in the synthesis of novel nitromethylene neonicotinoid analogues incorporating a 2,3-dihydrothiazole ring, HRMS (ESI-) was used to confirm the elemental composition of the products. nih.gov The experimentally measured mass is compared against the calculated mass for a proposed formula, and a small mass error provides strong evidence for the correct composition. nih.gov
In addition to confirming the parent molecule, HRMS is used to analyze the fragmentation patterns (MS/MS). By selecting a precursor ion and inducing fragmentation, the resulting product ions are also measured with high mass accuracy. lcms.cz This allows for the determination of the elemental composition of each fragment, which is crucial for elucidating the fragmentation pathways and confirming the structure of the original molecule. nih.gov This Quan-Qual approach, combining quantitative and qualitative information, has revolutionized structure confirmation in chemical research. lcms.cz The fragmentation of primary aromatic amines, a related structural class, often involves the loss of neutral molecules like NH₃, and the high-resolution data helps in identifying these specific fragmentation pathways.
Table 1: Representative HRMS Data for a this compound Analog This table presents example data for N-((6-Chloropyridin-3-yl)methyl)-2-imino-3-methyl-5-nitro-2,3-dihydrothiazol-4-amine (22) as reported in scientific literature.
| Parameter | Value | Reference |
| Formula | C₈H₈³⁵ClN₅O₂S₂ | nih.gov |
| Ionization Mode | ESI- | nih.gov |
| Ion Type | [M-H]⁺ | nih.gov |
| Calculated Mass | 303.9808 | nih.gov |
| Found Mass | 303.9716 | nih.gov |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For analogs of this compound, this technique provides unambiguous proof of structure, including the precise location of each atom, bond lengths, bond angles, and torsional angles. tandfonline.comnih.govdoi.org
The method involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the calculation of an electron density map, from which the molecular structure can be modeled and refined. doi.org
Numerous studies on thiazoline (B8809763) and 2,3-dihydrothiazole derivatives have utilized this technique to confirm their proposed structures, often to resolve ambiguities that cannot be settled by spectroscopic methods alone. ekb.egekb.eg For example, the crystal structure of (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)-phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) was confirmed via single-crystal X-ray diffraction, revealing its zwitterionic imine form. rsc.org Similarly, the structure of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole was determined, providing detailed geometric parameters. researchgate.netresearchgate.net
Table 2: Example Crystallographic Data for a Substituted Thiazoline Derivative This table presents selected crystallographic data for C₁₁H₁₃BrClNS, a chloro-thiazoline hydrobromide salt.
| Parameter | Value | Reference |
| Formula | C₁₁H₁₃BrClNS | doi.org |
| Crystal System | Monoclinic | doi.org |
| Space Group | P2(1) | doi.org |
| Unit Cell Dimensions | a = 6.8507 Å, b = 26.1031 Å, c = 7.3086 Å, β = 107.119° | doi.org |
| Volume (V) | 1249.0 ų | doi.org |
| Z (Formula units/cell) | 4 | doi.org |
| Calculated Density | 1.651 g/cm³ | doi.org |
Electronic Spectroscopy for Conjugation, Tautomerism, and Electronic Transitions
Electronic spectroscopy, encompassing techniques like UV-Visible, Circular Dichroism, and Fluorescence, probes the electronic structure of molecules. It is particularly useful for studying compounds with chromophores, such as the this compound system, providing insights into electronic transitions, conjugation, and tautomeric forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower to higher energy orbitals. libretexts.org For organic molecules like this compound analogs, the most common electronic transitions are from non-bonding (n) or π bonding orbitals to π* antibonding orbitals (n→π* and π→π*). shu.ac.ukyoutube.com These transitions require an unsaturated group (a chromophore) within the molecule. tanta.edu.eg
The absorption spectrum provides information about the extent of conjugation in the molecule. Extended π-systems lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). msu.edu The position of the absorption maximum (λmax) and its intensity (molar absorptivity, ε) are characteristic of a molecule's electronic structure. shu.ac.uk
UV-Vis spectroscopy is also a powerful tool for studying tautomerism, such as the potential enol-imine/keto-amine tautomerism in related Schiff base systems. iku.edu.tr Different tautomers will have distinct electronic configurations and thus different absorption spectra. The technique has been used to investigate the binding of 2,3-dihydrothiazole derivatives to biological macromolecules like DNA and BSA, where changes in the UV-Vis spectrum upon binding can indicate an interaction. rsc.org For example, 2-(3-Pyridyl)thiazol-4-ol, a related analog, shows an absorption maximum at 265 nm. vulcanchem.com
Table 3: UV-Vis Absorption Data for Representative Thiazole/Thiadiazole Analogs
| Compound Class | Solvent | λmax (nm) | Transition Type (if assigned) | Reference |
| 4-N-substituted benzothiadiazoles | Dichloromethane | 400-500 | - | nih.gov |
| 2-(3-Pyridyl)thiazol-4-ol | - | 265 | - | vulcanchem.com |
| Aniline Yellow (for comparison) | - | ~360 | π→π | masterorganicchemistry.com |
| Aniline Yellow (for comparison) | - | ~460 | n→π | masterorganicchemistry.com |
Circular Dichroism (CD) Spectroscopy for Chiral Analogs
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules. wikipedia.orgjascoinc.com This technique is exclusively used for the analysis of chiral this compound analogs, providing valuable information about their absolute configuration and conformation in solution. theseus.fi
An achiral molecule will not produce a CD signal. However, a chiral molecule, which is non-superimposable on its mirror image, will interact differently with left- and right-circularly polarized light, resulting in a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. rsc.org The shape and sign of the CD spectrum are highly sensitive to the molecule's three-dimensional structure. acs.org
CD spectroscopy is particularly powerful for studying the stereochemistry of natural products and synthetic molecules containing chiral centers, such as those that can be incorporated into the dihydrothiazole ring. mdpi.com For instance, the technique was used to investigate enantiomeric compounds of a 4,5-dihydrothiazole-4-carboxylic acid derivative, where the CD spectra confirmed their chiral nature. researchgate.net It is also widely applied to study the binding of chiral small molecules to macromolecules like proteins or DNA, as the induced CD signals can provide information on the binding mode and conformational changes. rsc.orgrsc.org The technique is attractive because it can often discriminate between enantiomers without the need for expensive chiral reagents. nih.gov
Steady-State Fluorescence Spectroscopy for Photophysical Characterization
Steady-state fluorescence spectroscopy is a highly sensitive technique used to characterize the photophysical properties of luminescent molecules. mtoz-biolabs.com When a fluorescent molecule (a fluorophore) absorbs light, it is promoted to an excited electronic state. It then relaxes back to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence. fu-berlin.de
This technique is applied to this compound analogs that exhibit fluorescence to determine key photophysical parameters. These include the emission spectrum (the wavelength distribution of the emitted light), the fluorescence quantum yield (the efficiency of the fluorescence process), and the Stokes shift (the difference in wavelength between the absorption and emission maxima). mtoz-biolabs.comfu-berlin.de
This information is crucial for understanding the excited-state behavior of the molecules and for developing applications such as fluorescent probes and sensors. nih.govresearchgate.net For example, the photoluminescence of dihydrothiazole derivatives has been investigated to understand their photochromic behavior. researchgate.netresearchgate.net In related heterocyclic systems, such as 4-N-substituted benzothiadiazoles, steady-state fluorescence was used to characterize their properties in various solvents, identifying promising candidates for cell imaging. nih.gov The binding of fluorescent dihydrothiazole derivatives to biomolecules can also be monitored by changes in their fluorescence intensity, wavelength, or quantum yield. rsc.org
Theoretical and Computational Investigations on 2,3 Dihydrothiazol 4 Amine Molecular Architecture and Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of heterocyclic compounds like 2,3-dihydrothiazol-4-amine. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a prominent method for investigating the electronic structure of molecules. By utilizing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can accurately predict the optimized geometry of this compound. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (the global minimum on the potential energy surface).
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a less computationally intensive alternative to DFT. While generally less accurate, they are useful for initial geometry optimizations and for studying large molecular systems. These methods simplify the calculations of electron-electron integrals, making them faster. For this compound, both DFT and semi-empirical methods can be employed to analyze the ground electronic state and predict its stability. The choice of method often depends on the desired accuracy and the available computational resources.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, a smaller HOMO-LUMO gap would imply higher reactivity, making it more susceptible to chemical reactions.
Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are indicative of nucleophilic sites, which are prone to attack by electrophiles. In this compound, these sites are expected to be around the nitrogen and sulfur atoms due to their lone pairs of electrons. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent electrophilic sites, which are susceptible to attack by nucleophiles. These are often found around hydrogen atoms, particularly those attached to heteroatoms. The MESP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, often performed using DFT, yield the frequencies and intensities of the vibrational modes. By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecule's structure and bonding.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method, typically employed in conjunction with DFT, can predict the 1H and 13C NMR spectra of this compound. The calculated chemical shifts, when compared to experimental values, can help to confirm the proposed molecular structure and provide insights into the electronic environment of the different nuclei within the molecule.
Mechanistic Probing through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products.
This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. The activation energy provides a quantitative measure of the reaction's feasibility. By mapping out the entire reaction pathway, from reactants through the transition state to the products (a process known as calculating the Intrinsic Reaction Coordinate, IRC), a detailed, step-by-step understanding of the reaction mechanism can be achieved. This allows for the exploration of different possible reaction pathways and the determination of the most favorable one, providing insights that are often inaccessible through experimental studies alone.
Elucidation of Reaction Pathways and Transition States (e.g., Tautomeric Interconversion)
Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a key phenomenon in understanding the reactivity of heterocyclic compounds like this compound. numberanalytics.comwikipedia.org The most relevant form of tautomerism for this compound is the amino-imino tautomerism, where a proton can move between the exocyclic nitrogen atom and the ring nitrogen atom. This creates an equilibrium between the 4-amino-2,3-dihydrothiazole form and the 4-imino-thiazolidine form.
Computational studies on similar P-containing heterocyclic systems have explored various mechanistic pathways for such proton transfers. mdpi.com These pathways include:
Intramolecular proton transfer: This involves a direct shift of a proton from one atom to another within the same molecule. This pathway often has a high activation barrier. mdpi.com
Intermolecular proton transfer (Dimeric pathway): Two molecules of the compound can form a dimer, facilitating proton exchange through a lower-energy six-membered transition state. mdpi.com
Solvent-assisted proton transfer: Solvent molecules can act as intermediaries, accepting a proton from one site and delivering it to another, which can significantly lower the activation energy.
The specific pathway and the energy of the transition state for this compound would be influenced by the solvent environment. mdpi.com Mass spectrometry has been shown to be a sensitive method for detecting different tautomeric forms in the gas phase, even those that are minor components in solution. unlp.edu.ar Theoretical studies on related dihydroimidazol-2-ylidene and dihydrothiazol-2-ylidene systems have also been used to determine the relative stability of different tautomers and the barriers for their interconversion. researchgate.net The presence of these different tautomers can significantly affect the reaction mechanisms and the final products of chemical transformations. numberanalytics.com
Analysis of Thermodynamic and Kinetic Aspects of Chemical Transformations
Computational chemistry provides powerful tools for analyzing the thermodynamic and kinetic parameters of chemical reactions, including the tautomeric interconversions discussed above. nih.gov
Thermodynamic Analysis: Thermodynamic calculations can determine the relative stability of the different tautomers (amino vs. imino) of this compound. The Gibbs free energy (ΔG) of each isomer is calculated to predict which form is more stable under specific conditions (temperature, solvent). mdpi.com Studies on H-phosphonates have shown that polar solvents tend to stabilize the more polar tautomeric form. mdpi.com For this compound, this would involve comparing the calculated energies of the amino and imino forms in various implicit solvent models.
Kinetic Analysis: Kinetic analysis focuses on the energy barriers (activation energy, Ea) of the transition states connecting the different isomers. mdpi.com A high activation energy implies a slow interconversion rate, meaning the tautomers might be isolated or exist as a stable mixture, whereas a low barrier suggests a rapid equilibrium. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures and calculate their energies. nih.gov For the synthesis of related nanoparticles, kinetic analysis of thermal decomposition revealed that CO2 desorption was the rate-limiting step for the formation of the thermodynamically stable phase. mdpi.com Similarly, for transformations involving this compound, computational studies can identify the rate-determining steps in multi-step reaction pathways. nih.gov
The following table outlines the typical parameters evaluated in such a study.
| Parameter | Description | Significance |
| ΔH (Enthalpy) | The heat change of the reaction. | Indicates if a transformation is exothermic or endothermic. |
| ΔS (Entropy) | The change in disorder of the system. | Reflects changes in molecular freedom during the reaction. |
| ΔG (Gibbs Free Energy) | The overall energy change, combining enthalpy and entropy. | Determines the spontaneity and position of equilibrium. whiterose.ac.uk |
| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | Determines the rate of the chemical transformation. mdpi.com |
Structure-Reactivity Relationship Studies and Electronic Descriptors
Quantitative Structure-Reactivity Relationship (QSRR) models aim to link a molecule's structural or electronic features to its chemical reactivity. nih.govchemrxiv.org For this compound, this involves calculating various electronic descriptors using DFT methods to predict its reactivity profile. niscpr.res.inacs.org
Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). iiste.orgresearchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. acs.orgiiste.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. niscpr.res.iniiste.org Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. niscpr.res.in
Studies on related thiadiazole derivatives have successfully used these descriptors to interpret and predict chemical behavior. acs.orgresearchgate.net
Table of Calculated Global Reactivity Descriptors for a Related Thiadiazole Derivative This table, adapted from studies on a similar heterocyclic compound, illustrates the type of data generated in a structure-reactivity analysis. researchgate.net
| Parameter | Value (eV) | Interpretation |
| Ionization Potential (I) | 5.26 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.87 | Energy released when an electron is added. |
| Electronegativity (χ) | 3.57 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 3.76 | A measure of electrophilic character; lower values can indicate lower toxicity. researchgate.net |
Computational Modeling of Molecular Recognition Processes
Molecular recognition is fundamental to many biological processes and is driven by intermolecular interactions. nih.gov Computational modeling, particularly molecular docking, is a powerful tool for studying how ligands like this compound interact with biological macromolecules such as proteins and DNA. nih.govrsc.orgresearchgate.net
In Silico Assessment of Molecular Interaction Parameters
In silico techniques are used to predict the binding mode and affinity of a ligand to a receptor. rsc.org In studies involving dihydrothiazole derivatives, molecular docking simulations have been used to place the ligand into the active site of a target protein and calculate a binding score, which estimates the binding affinity. nih.govrsc.org These simulations identify key interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Charge-Charge Interactions: Strong interactions between charged residues. nih.gov
Hydrophobic Interactions: Important for the binding of nonpolar parts of the molecule.
For example, the docking of a tetra-substituted 2,3-dihydrothiazole (B1197258) derivative with DNA and bovine serum albumin (BSA) helped to identify it as the most promising candidate for further binding studies. rsc.org Similarly, docking studies of other thiazole (B1198619) derivatives against oxidoreductase proteins identified specific amino acid residues involved in the binding. researchgate.net
Table of Molecular Docking Results for a Dihydrothiazole Derivative The following table is a representative example of data obtained from molecular docking studies, showing the binding energies and key interacting residues for a ligand with a target protein.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| NADPH Oxidase | 2-Amino-4-phenylthiazole (B127512) | -8.1 | Ile155, Gly156, Ser157, Ile160, Cys242 | researchgate.net |
| DNA Gyrase | Dihydrothiazole Derivative 9c | -7.5 | ASP73, GLY77, ALA78 | nih.gov |
Predictive Descriptors for Molecular Characteristics and Conformation
Computational models can predict various molecular properties and the preferred conformation of a molecule, which are critical for its interactions and biological activity. semanticscholar.org
Molecular Characteristics: Descriptors based on Lipinski's Rule of Five and Veber's rules are often calculated to predict the "drug-likeness" of a compound. semanticscholar.org These rules relate to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For a series of thiazole derivatives, these descriptors were used to identify promising candidates for therapeutic development. semanticscholar.org
Conformation: The three-dimensional shape (conformation) of this compound is crucial for its ability to fit into a receptor's binding site. The dihydrothiazole ring itself is not planar and can adopt various conformations, such as a flattened sofa conformation. mdpi.com The orientation of substituents can be influenced by steric and electronic factors. researchgate.net Computational methods can predict the lowest energy conformation and analyze the rotational barriers of flexible bonds, providing insight into the molecule's conformational diversity. acs.orgresearchgate.net
Chemical Transformations and Reactivity Profiles of 2,3 Dihydrothiazol 4 Amine Derivatives
Ring-Opening and Ring-Interconversion Reactions
The inherent strain and electronic properties of the dihydrothiazole ring make it susceptible to various ring-opening and rearrangement reactions. These transformations are often triggered by nucleophiles, acids, or thermal conditions, providing pathways to structurally diverse molecules.
Nucleophilic Ring-Opening Pathways of Dihydrothiazoles
The 2,3-dihydrothiazole (B1197258) ring can undergo cleavage upon treatment with nucleophiles, particularly under hydrolytic conditions. The stability of the ring is pH-dependent, and both acidic and basic environments can promote ring-opening.
Under acidic conditions, the reaction is initiated by the protonation of a ring nitrogen atom, which activates the ring towards nucleophilic attack by water. ekb.egnih.gov The attack typically occurs at the C2 or C4 position, leading to a tetrahedral intermediate that subsequently collapses, cleaving the C-N or C-S bond. For instance, the hydrolysis of 2-imino-3,4-dimethyl-2,3-dihydrothiazole in the presence of hydrochloric acid results in the opening of the thiazoline (B8809763) ring. iiarjournals.org
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on a carbonyl or imino carbon. d-nb.info This pathway is common for 2-iminothiazolidines and can lead to the formation of intermediates like N-(2-mercaptoethyl)ureas if the ring opens. The reaction is often irreversible due to the deprotonation of the resulting carboxylic acid or thiol.
Cyclization Reactions Leading to Fused and Polycyclic Heterocyclic Systems
Derivatives of 2,3-dihydrothiazol-4-amine are valuable precursors for constructing fused heterocyclic systems. The presence of multiple nucleophilic and electrophilic sites allows for annulation reactions with various bifunctional reagents, leading to therapeutically relevant scaffolds such as imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.
A common strategy involves the reaction of 2-aminothiazoline (a tautomer of this compound) with α-haloketones. This reaction, known as the Hantzsch thiazole (B1198619) synthesis in reverse application, typically proceeds by initial N-alkylation of the endocyclic nitrogen, followed by intramolecular condensation of the exocyclic amino group onto the ketone carbonyl, yielding the imidazo[2,1-b]thiazole (B1210989) core. acs.orgsorbonne-universite.fr Similarly, reaction with acetylene (B1199291) carboxylates or β-keto esters can lead to the formation of thiazolo[3,2-a]pyrimidine systems through a Michael addition followed by cyclization. researchgate.netwikipedia.org
| Entry | Dihydrothiazole Derivative | Reagent | Conditions | Product | Yield (%) | Ref |
| 1 | 2-Aminothiazoline | 2-Bromoacetophenone | Acetone, reflux | 2-Phenylimidazo[2,1-b]thiazole | 70-90 | sorbonne-universite.fr |
| 2 | 2-Aminothiazoline | Diethyl acetylenedicarboxylate | - | Diethyl 7-oxo-5H-thiazolo[3,2-a]pyrimidine-5-carboxylate | - | researchgate.net |
| 3 | 2-Aminothiazole (B372263) | Acetophenone, Cu(OTf)₂, KI | DMF, 90 °C, 12h | 6-Phenylimidazo[2,1-b]thiazole | 78 | nih.gov |
| 4 | 2-Aminobenzothiazole | Dimethyl acetylenedicarboxylate, Piperidine, p-Anisaldehyde | Ethanol (B145695), reflux | Dimethyl 2-(benzothiazol-2-ylimino)-1-(4-methoxyphenyl)-5-oxo-3-(piperidin-1-yl)pyrrolidine-3,4-dicarboxylate | 72 | researchgate.net |
Rearrangements and Ring Switch Sequences
Dihydrothiazole derivatives can undergo fascinating molecular rearrangements, leading to isomeric or entirely new heterocyclic systems. nih.gov The Dimroth rearrangement is a prominent example, involving the transposition of endocyclic and exocyclic heteroatoms. researchgate.netresearchgate.net This rearrangement is typically catalyzed by acid, base, or heat and proceeds through a ring-opening/ring-closure (RORC) mechanism. nih.govlibretexts.org In the context of N-substituted 2-imino-2,3-dihydrothiazoles, the Dimroth rearrangement involves the cleavage of the C2-N3 bond, rotation of the substituent, and subsequent recyclization to form a thermodynamically more stable 2-(substituted-amino)thiazole. researchgate.netlibretexts.org
For example, acid-catalyzed conditions can induce a Dimroth-type N/S interchange in N-aminothioglycolurils, which contain a dihydrothiazole-like fused system. This process involves the opening of an imidazolidinethione ring and recyclization at the sulfur atom to form 2-hydrazonoimidazo[4,5-d]thiazolones. libretexts.org Other rearrangements include the unexpected ring enlargement of 2-hydrazono-2,3-dihydrothiazoles into 1,3,4-thiadiazines. rsc.org Thermal rearrangements of related structures have also been observed to produce novel ring systems. sigmaaldrich.com
Functional Group Transformations and Derivatization
The functional groups of this compound derivatives, namely the amino/imino moieties and the heterocyclic nitrogen and carbon atoms, are amenable to a variety of transformations. These reactions are crucial for diversifying the core structure and for synthesizing targeted analogues for various applications.
Acylation Reactions of Amino and Imino Moieties
The exocyclic amino group of this compound and its imino tautomer can be readily acylated using standard reagents like acyl chlorides and anhydrides. sci-hub.se This transformation is a common strategy to introduce a wide range of substituents. The reaction of 2-amino-4-halothiazoles with acyl chlorides, such as O-acetylsalicyloyl chloride, in the presence of a base like triethylamine (B128534), yields the corresponding N-acylated products. nih.govbeilstein-archives.org However, such reactions can sometimes be complex, leading to mixtures of mono- and bis-acylated products, and may require protected intermediates for clean and high-yielding synthesis. nih.gov For instance, direct acylation of 2-amino-4-bromothiazole (B130272) gave the desired product in only 17% yield, highlighting the challenges in controlling the reactivity of these systems. nih.gov
| Entry | Substrate | Acylating Agent | Conditions | Product | Yield (%) | Ref |
| 1 | 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | THF, Et₃N, 46h | 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate | 17 | nih.gov |
| 2 | 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | THF, Et₃N, 96h | 2-((4-Chlorothiazol-2-yl)carbamoyl)phenyl acetate | 25 | nih.gov |
| 3 | 3-Acetylindole thiosemicarbazone | 3-Chloro-2,4-pentanedione | DMF, reflux | 5-Acetyl-2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazole | - | nih.gov |
Alkylation and Arylation Reactions on Heterocyclic Nitrogen and Carbon Atoms
Alkylation and arylation reactions provide powerful tools to modify the dihydrothiazole scaffold. N-alkylation typically occurs at the endocyclic nitrogen atom. For example, 2-(methylthio)-4,5-dihydrothiazole reacts with various benzyl (B1604629) bromides in the presence of potassium tert-butoxide (KOt-Bu) and iodine to yield N-substituted thiazolidinone derivatives in good yields. doi.orgbeilstein-journals.org This reaction proceeds via a ring-opening N-alkylation mechanism.
N-arylation of the exocyclic amino group is commonly achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This method allows for the coupling of 2-aminothiazole derivatives with a broad range of aryl bromides and triflates, providing an efficient route to 2-arylamino-thiazoles, which are important motifs in medicinal chemistry. nih.gov The use of specific phosphine (B1218219) ligands is often crucial for achieving high efficiency, especially with challenging electron-rich aryl halides. nih.gov While C-arylation is less common, direct arylation methods are being developed to introduce aryl groups onto the heterocyclic carbon atoms, though this often requires prior protection of the amino group to prevent competitive N-arylation.
| Entry | Substrate | Reagent | Catalyst/Base | Conditions | Product | Yield (%) | Ref |
| 1 | 2-(Methylthio)-4,5-dihydrothiazole | Benzyl bromide | KOt-Bu, I₂ | DMC, 80 °C, 16h | N-Benzylthiazolidin-2-one | 90 | doi.org |
| 2 | 2-Aminothiazole | 4-Bromotoluene | Pd₂(dba)₃, L1 / K₃PO₄ | Toluene, 110 °C | N-(p-tolyl)thiazol-2-amine | 85 | nih.gov |
| 3 | 2-Aminothiazole | 4-Triflylanisole | Pd(OAc)₂, L1 / K₃PO₄ | Toluene, 110 °C | N-(4-methoxyphenyl)thiazol-2-amine | 87 | nih.gov |
Condensation Reactions for Schiff Base Formation
The formation of Schiff bases from this compound derivatives, also known as 2-aminothiazolines, is a significant chemical transformation. This reaction typically involves the condensation of the exocyclic primary amino group of the thiazoline ring with an aldehyde or a ketone. However, the reactivity of the 2-amino group in thiazole derivatives can be influenced by the electronic nature of the thiazole ring itself. In some cases, the 2-aminothiazoles are reported not to form Schiff bases under ordinary conditions typical for aromatic amines. ias.ac.in
Despite this, numerous studies have successfully synthesized Schiff bases from various 2-aminothiazoline derivatives. For instance, a series of Schiff bases were prepared by reacting 2-((1-(furan-2-yl)ethylidene)hydrazono)-4-substitutedphenylthiazol-3(2H)-amines with 4-nitrobenzaldehyde. tandfonline.com Similarly, 2-amino-4-phenylthiazole (B127512) has been condensed with 3-aldehydosalicylic acid in ethanol, catalyzed by a small amount of glacial acetic acid, to yield a Schiff base. ijper.org Another example includes the condensation of 2-aminothiazole with various aromatic aldehydes and 2-naphthol (B1666908) in a one-pot, three-component reaction to form 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols, which are Mannich-type adducts. researchgate.net
The reaction conditions for Schiff base formation can vary. Claisen-Schmidt condensation, a well-known method for forming chalcones, has been employed to react 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with aromatic or heterocyclic aldehydes in a sodium hydroxide and water/ethanol medium. nih.govmdpi.com In some instances, the reaction is carried out under reflux conditions for several hours. ijper.org The synthesis of thiazol-2(3H)-imine derivatives, which are structurally related to Schiff bases, has been achieved through a one-pot procedure involving the bromination of α-active methylene (B1212753) ketones, treatment with potassium thiocyanate (B1210189), and subsequent condensation with primary amines. ekb.egresearchgate.net
The following table summarizes various condensation reactions of this compound derivatives leading to the formation of Schiff bases or related imine compounds.
Table 1: Condensation Reactions for Schiff Base Formation
| This compound Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-((1-(furan-2-yl)ethylidene)hydrazono)-4-substitutedphenylthiazol-3(2H)-amines | 4-Nitrobenzaldehyde | - | Schiff bases | tandfonline.com |
| 2-Amino-4-phenylthiazole | 3-Aldehydosalicylic acid | Ethanol, glacial acetic acid (catalyst), reflux | 3-((4-Phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | ijper.org |
| 2-Aminothiazole | Aromatic aldehydes | 2-Naphthol, (+)-camphor-10-sulfonic acid (catalyst), ultrasound, solvent-free | 1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols | researchgate.net |
| 2-Acetylamino-5-(4-acetyl-phenylazo)-thiazole | Aromatic/heterocyclic aldehydes | Sodium hydroxide, water/ethanol | Chalcones | nih.govmdpi.com |
| α-Active methylene ketones (e.g., acetone) | Primary amines (e.g., p-toluidine) | One-pot: Bromination, KSCN, condensation in ethanol | 4-Methyl-3-(p-tolyl)thiazol-2(3H)-imine | ekb.egresearchgate.net |
| 2-Aminobenzothiazole | Aldehydes | 2-Naphthol, heteropolyacid (catalyst), aqueous medium, 45°C, ultrasound | 2'-Aminobenzothiazolomethylnaphthols | researchgate.net |
Transamidation and Related Amide Transformations
Transamidation is a chemical reaction involving the conversion of one amide to another by reacting it with an amine. wikipedia.org This transformation is generally challenging for unactivated amides but can be facilitated using catalysts or by activating the amide. wikipedia.orgrsc.org In the context of this compound derivatives, these transformations often involve the exocyclic amino group.
Derivatives of 2-aminothiazole can undergo acylation to form amides, which can then potentially participate in further transformations. For example, 2-aminothiazole derivatives have been reacted with chloroacetyl chloride to produce the corresponding chloroacetamide compounds. nih.gov These chloroacetamides can then react with various secondary amines to yield the final products. nih.gov In another study, free 2-aminothiazole derivatives were reacted with 2-bromoacetyl chloride to afford the corresponding 2-bromoacetamido analogues. scispace.complos.org
While direct transamidation of the 2-amino group on the thiazole ring is not extensively documented, related amide bond formations and transformations are common. For instance, 2-amino-4-(2-pyridyl)thiazole derivatives have undergone EDCI-mediated coupling with mono-substituted carboxylic acids to yield the target amides. nih.gov The reaction of 2-aminothiazole with isocyanates or isothiocyanates also leads to urea (B33335) or thiourea (B124793) derivatives, which are structurally related to amides. nih.gov
The general reactivity for transamidation of amides has been explored under various conditions, including metal-free systems, the use of catalysts like L-proline or iron(III) salts, and base-mediated approaches. organic-chemistry.org Nickel-catalyzed transamidation has been developed for aliphatic secondary amides after Boc-activation. rsc.orgresearchgate.net These general methods could potentially be applied to amide derivatives of this compound.
The table below provides examples of amidation and related transformations involving this compound derivatives.
Table 2: Transamidation and Related Amide Transformations
| This compound Derivative/Amide | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiazole derivative | Chloroacetyl chloride | Basic conditions | Chloroacetyl amino derivative | nih.gov |
| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids | EDCI (coupling agent) | Amides | nih.gov |
| 2-Aminothiazole | Phenyl isocyanate | - | N-phenylurea derivative | nih.gov |
| 2-Aminothiazole | Benzoyl isothiocyanate | - | Benzoylthiourea derivative | nih.gov |
| Free 2-aminothiazole derivatives | 2-Bromoacetyl chloride | Anhydrous THF, 0°C | 2-Bromoacetamido amides | scispace.complos.org |
| 2-Aminothiazole | Chloroacyl chloride | - | 1-Hydrogen-benzothiazole-2-yl-2-chloroacetamide | researchgate.net |
Reactions with Various Nucleophiles
The this compound ring system and its derivatives can react with a variety of nucleophiles. The site of nucleophilic attack can be either the carbon atoms of the thiazole ring or a substituent attached to the ring. The C2 position of the thiazole ring is particularly susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com
Reactions with nitrogen nucleophiles are common. For example, the exocyclic amino group of 2-aminothiazole derivatives can act as a nucleophile. It can react with electrophiles like acid anhydrides to form the corresponding acylated products. nih.gov The reaction of 2-aminothiazole with phenyl isothiocyanate affords the N-phenylthiourea derivative through nucleophilic addition. nih.gov In some cases, the endocyclic nitrogen can also act as a nucleophile. researchgate.net
The thiazole ring itself can be subject to nucleophilic attack, especially when activated. For instance, halogenated thiazoles can undergo nucleophilic substitution where the halogen atom is displaced by a nucleophile. pharmaguideline.com The reaction of 2-bromo-4-(3-nitrophenyl)thiazole with 2-aminobenzoic acid resulted in a nucleophilic substitution to form 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, albeit in a low yield. nih.gov
Reactions with other nucleophiles have also been reported. The reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,S-nucleophiles like thiazole-2-thione and benzothiazole-2-thione in the presence of triethylamine yields 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net This indicates that the nitrogen atom of the nucleophile preferentially attacks the isothiocyanate group.
The following table summarizes various reactions of this compound derivatives with different nucleophiles.
Table 3: Reactions with Various Nucleophiles
| This compound Derivative/Related Compound | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | Solvent-free | N-acetylated product | nih.gov |
| 2-Aminothiazole | Phenyl isothiocyanate | - | N-phenylthiourea derivative | nih.gov |
| 2-Bromo-4-(3-nitrophenyl)thiazole | 2-Aminobenzoic acid | Hydrochloric acid | 2-((4-(3-Nitrophenyl)thiazol-2-yl)amino)benzoic acid | nih.gov |
| Perfluoro-2-methylpent-2-en-3-yl isothiocyanate | Thiazole-2-thione, Benzothiazole-2-thione (N,S-nucleophiles) | Triethylamine | 2-N-substituted 4,5-dihydrothiazole derivatives | researchgate.net |
| 2-Aminothiazole | 4,6-Dinitrobenzofuroxan (DNBF) | Acetonitrile or H2O/DMSO mixture | C-bonded sigma-adducts (via C-nucleophilic attack) | researchgate.net |
| 2-Aminothiazole derivative (37a) | CuSO4, NaNO2, NaCl | - | 2-Chlorothiazole scaffold (via Sandmeyer-type reaction) | nih.gov |
| Chloroacetamide derivative of 2-aminothiazole (24) | Secondary amines | - | Final amide products (nucleophilic displacement) | nih.gov |
Applications in Advanced Organic Synthesis As Building Blocks and Intermediates
Precursors and Synthons for the Construction of Complex Heterocyclic Architectures
The 2,3-dihydrothiazole (B1197258) ring system is a privileged scaffold in medicinal chemistry and materials science. 2,3-Dihydrothiazol-4-amine serves as a key synthon—a molecular fragment used in synthesis—for building more elaborate heterocyclic structures. mdpi.com Its inherent reactivity allows it to participate in various chemical transformations to yield fused, spirocyclic, and other complex polycyclic systems. mdpi.comresearchgate.net
The strategic placement of the amine group on the dihydrothiazole core provides a reactive handle for a multitude of synthetic operations. For instance, it can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce diverse substituents. mdpi.com These reactions are fundamental to multicomponent reaction (MCR) strategies, where several starting materials react in a single pot to form a complex product, highlighting the efficiency of using synthons like this compound. researchgate.netacs.org
Research has demonstrated the utility of related thiazoline (B8809763) structures in synthesizing fused heterocyclic systems. For example, thiazolines can be key intermediates in the preparation of pyrano[4,3-c]pyrazoles and pyrazolo[4,3-c]pyridines. researchgate.net The general reactivity pattern involves the cyclization of functionalized thioamides or the reaction of α-haloketones with thioamides (Hantzsch synthesis), principles that are applicable to derivatives of this compound. mdpi.com The ability to construct such complex molecules from relatively simple starting materials underscores the importance of this compound as a foundational building block in heterocyclic chemistry. clockss.org
Table 1: Examples of Heterocyclic Systems Synthesized from Thiazoline-Related Scaffolds
| Starting Synthon Class | Reaction Type | Resulting Heterocyclic Architecture | Reference |
|---|---|---|---|
| Functionalized Thiazolines | Multi-component Reaction | Polysubstituted Fused Heterocycles | researchgate.net |
| Thioamides and α-Haloketones | Hantzsch Thiazole (B1198619) Synthesis | Substituted Thiazoles | mdpi.com |
| Azomethine Ylides | [3+2]-Cycloaddition | Pyrrolidinyl-fused Heterocycles | mdpi.com |
| Diaroylacetylenes and Thiourea (B124793) | Intramolecular Annulation | 4,5-Dihydrothiazol-2-ylamine Derivatives | tandfonline.com |
Role in the Synthesis of Specific Amino Acid Derivatives (e.g., L-Cysteine Precursors)
The 2,3-dihydrothiazole core is structurally related to important biomolecules and serves as a key precursor in the synthesis of specific amino acid derivatives, most notably those of L-cysteine. Cysteine and its derivatives are crucial in various biological processes and are valuable in the pharmaceutical and food industries. researchgate.net The industrial production of L-cysteine often involves intermediates that are structurally analogous to this compound. For example, 2-aminothiazoline-4-carboxylic acid is a well-established intermediate in the commercial manufacturing of L-cysteine. rsc.org
The synthesis of these precursors often starts with L-cysteine itself, which undergoes condensation with nitriles to form (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.orgthieme-connect.com These reactions highlight the reversible nature of the thiazoline ring formation, which can be hydrolyzed to yield N-acylcysteine derivatives or serve as a protected form of cysteine for further chemical modifications. organic-chemistry.org L-2-oxothiazolidine-4-carboxylate (OTC) is another cysteine prodrug that is enzymatically converted to cysteine in the body, demonstrating the biological relevance of such heterocyclic systems. nih.gov
The this compound scaffold can be considered a foundational structure for creating a variety of cysteine-based molecules. By modifying the amine group and other positions on the ring, chemists can synthesize a range of precursors with tailored properties for specific applications in peptide synthesis or as standalone bioactive agents. mdpi.com
Table 2: Synthesis of L-Cysteine Derivatives via Thiazoline Intermediates
| Reactants | Key Intermediate | Final Product Class | Significance | Reference |
|---|---|---|---|---|
| L-Cysteine, Aryl Nitriles | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid | Enantiopure Thiazolinic Acids | Building blocks for asymmetric synthesis | organic-chemistry.orgthieme-connect.com |
| Cysteine Residues | Thiazoline Ring (Post-translational modification) | Bioactive Natural Peptides | Formation of natural products like micacocidin | rsc.org |
| N-Acetyl-L-cysteine (NAC) | Extracellular Cysteine | Glutathione, Sulfate, Taurine | Cysteine prodrug for therapeutic use | nih.gov |
| L-2-Oxothiazolidine-4-carboxylate (OTC) | Intracellular Cysteine | Glutathione | Cysteine prodrug for therapeutic use | nih.gov |
Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Chiral amines are indispensable tools in asymmetric synthesis, where they are used as resolving agents, chiral auxiliaries, and ligands for metal-catalyzed reactions. nih.govrsc.org A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.uk The this compound framework, when rendered chiral, is an excellent candidate for such applications. rsc.org
Thiazolines containing a chiral center have been successfully employed as chiral auxiliaries or as building blocks for more complex chiral structures. rsc.org The synthesis of these chiral thiazolines can be achieved, for example, by using chiral starting materials like L-cysteine, which imparts its stereochemistry to the resulting heterocyclic product. organic-chemistry.org These chiral thiazoline-containing molecules can then be used as ligands that coordinate to a metal center, creating a chiral environment that directs the enantioselectivity of a catalytic reaction. nih.govresearchgate.netnih.gov
The development of ligand libraries is crucial for optimizing catalytic performance in asymmetric transformations. taylorfrancis.com The this compound scaffold is amenable to modifications that can tune its steric and electronic properties. By introducing different substituents on the amine and the ring, a diverse library of chiral ligands can be generated, enabling the discovery of highly efficient and selective catalysts for a wide range of chemical reactions, from hydrogenations to carbon-carbon bond-forming reactions. nih.govnih.gov
Table 3: Application of Chiral Amines and Thiazoline-Related Structures in Asymmetric Catalysis
| Compound Class | Role in Asymmetric Synthesis | Example Application | Reference |
|---|---|---|---|
| Chiral Thiazolines | Chiral Auxiliaries, Chiral Ligands | Synthesis of complex chiral molecules, asymmetric catalysis | rsc.org |
| Chiral Amines | Chiral Auxiliaries, Organocatalysts | Stereoselective synthesis, enantioselective Michael additions | nih.gov |
| Chiral P,N Ligands | Ligands for Metal Catalysis | Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) | nih.gov |
| P-Chiral Phosphorus Ligands | Ligands for Metal Catalysis | Asymmetric hydrogenations, Suzuki-Miyaura coupling | nih.gov |
Scaffold Diversification through Strategic Derivatization
Scaffold diversification is a cornerstone of modern drug discovery and chemical biology. It involves taking a core molecular structure and systematically modifying it to create a library of related compounds with diverse functionalities and three-dimensional shapes. cam.ac.uk The 2,3-dihydrothiazole scaffold is an excellent starting point for such diversification strategies due to its multiple points for chemical modification. nih.gov
The primary amine group of this compound is a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of chemical groups. mdpi.com Furthermore, the dihydrothiazole ring itself can be functionalized. For example, libraries of related thiazole compounds have been synthesized via iridium-catalyzed sulfur ylide insertion reactions, demonstrating the potential for C-H functionalization or ring elaboration. acs.org
This multi-point derivatization allows for the rapid generation of large and diverse chemical libraries. nih.govnih.gov Such libraries are invaluable for high-throughput screening campaigns to identify new drug leads or chemical probes. The strategic derivatization of the this compound scaffold can lead to compounds with optimized biological activity, improved pharmacokinetic properties, or novel functions. For instance, a library of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones was prepared with a strategically placed chlorine atom for further derivatization, showcasing a common strategy in library synthesis. researchgate.net
Table 4: Strategies for Scaffold Diversification
| Core Scaffold | Diversification Reaction | Purpose | Reference |
|---|---|---|---|
| Bicyclic System | Acylation, Reductive Amination, Sulfonylation | Production of compound collections with "lead-like" properties | mdpi.com |
| 2,3-Dihydrothiazole | Derivatization of Amine and Ring | Design of new EGFR inhibitors | nih.gov |
| Quinolone | Azide-Alkyne Cycloaddition | Attachment of affinity probes and fluorophores | nih.gov |
| Thioamides | Iridium-Catalyzed Insertion | Synthesis of diverse thiazole analogues | acs.org |
Chemical Engineering Applications (e.g., Polymers, Fluorescent Dyes, Semiconductors)
Beyond its role in fine chemical synthesis, the this compound structure and its derivatives possess properties that make them attractive for applications in chemical engineering and materials science.
Polymers: Heterocyclic compounds are increasingly being incorporated into polymer structures to impart specific functions. mpg.de The amine functionality of this compound makes it a suitable monomer or functionalizing agent in polymer synthesis. For example, it could be used in step-growth polymerization to form polyamides or polyimines. It could also be grafted onto existing polymer backbones to introduce metal-coordinating sites or other reactive handles, similar to how triazole units have been integrated into polymer architectures. mpg.de Such functional polymers are used in areas ranging from degradable materials to responsive hydrogels. rsc.org
Fluorescent Dyes: Thiazole and thiazoline derivatives are components of various fluorescent molecules. A notable example is firefly luciferin, the compound responsible for bioluminescence in fireflies. rsc.org Synthetic thiazoline derivatives have been developed as fluorescent probes for detecting specific ions, such as Hg²⁺. rsc.org The synthesis of these probes often involves coupling a thiazoline moiety with other aromatic systems to create a conjugated molecule with desirable photophysical properties. The this compound scaffold could serve as a building block for novel fluorescent dyes and sensors.
Semiconductors: Thiazole-containing compounds have been investigated for their semiconductor properties. mdpi.com Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The presence of sulfur and nitrogen atoms, along with the potential for extensive π-conjugation in derivatized structures, makes thiazole-based molecules promising candidates for charge transport materials. ucl.ac.uk While this compound itself is not a semiconductor, it serves as a critical precursor for synthesizing the larger, conjugated systems required for these applications. The ability to chemically dope (B7801613) these organic materials is crucial for device performance, a field where new molecular structures are continuously explored. nih.gov
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2,3-dihydrothiazole (B1197258) derivatives is an area ripe for the application of green chemistry principles and the development of more efficient and selective reactions. Recent advancements have moved beyond traditional Hantzsch synthesis, which often involves harsh conditions. clockss.org
Future research should prioritize the development of methodologies that offer reduced energy consumption, eliminate hazardous reagents, and provide high yields with minimal purification. Promising directions include:
One-Pot, Multicomponent Reactions (MCRs): These reactions are inherently efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste and saving time. A green and efficient one-pot, three-component synthesis of ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates has been demonstrated without the need for a catalyst or solvent. tandfonline.com Another example is the visible-light-induced one-pot multicomponent regioselective synthesis of tetra-substituted 2,3-dihydrothiazoles. rsc.orgrsc.org
Catalyst-Free and Solvent-Free Conditions: Research into reactions that proceed without a catalyst or in the absence of a solvent represents a significant step towards sustainability. tandfonline.comresearchgate.net Microwave-assisted synthesis has also been shown to produce excellent yields of 2,3-dihydrothiazoles in short reaction times under solvent-free conditions. rsc.org
Visible-Light-Induced Synthesis: The use of visible light as a green energy source is a burgeoning field in organic synthesis. A recent report detailed the successful synthesis of 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles using white LED light. rsc.orgrsc.org
Selenium-Induced Cyclization: The reaction of allylic thioureas with phenylselenenyl chloride provides an efficient route to 2-amino dihydrothiazoles in excellent yields, avoiding the vigorous acidic or basic conditions of other methods. tandfonline.com
Ultrasound Irradiation: The use of ultrasound in conjunction with aqueous media offers a green and efficient protocol for the synthesis of dihydrothiazole derivatives, leading to shorter reaction times and higher yields. scispace.com
Table 1: Comparison of Modern Synthetic Methodologies for 2,3-Dihydrothiazole Derivatives
| Methodology | Key Features | Starting Materials (Example) | Conditions | Advantages |
|---|---|---|---|---|
| One-Pot MCR | Three-component reaction | Primary amines, carbon disulfide, ethyl bromopyruvate tandfonline.com | Solvent- and catalyst-free, room temperature tandfonline.com | High yields, operational simplicity, reduced waste tandfonline.com |
| Visible-Light-Induced Synthesis | Use of white LED light | Thiocarbohydrazide, aldehydes, α-bromo-1,3-diketones rsc.orgrsc.org | EtOAc solvent rsc.orgrsc.org | Environmentally friendly energy source, excellent yields rsc.orgrsc.org |
| Selenium-Induced Cyclization | Selenium-induced ring closure tandfonline.com | Allylic thioureas, phenylselenenyl chloride tandfonline.com | Mild conditions tandfonline.com | Excellent yields, applicable to sensitive substrates tandfonline.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Aminothiol, aryl ketonitriles rsc.org | Solvent-free rsc.org | Rapid reaction times, high efficiency rsc.org |
| Ultrasound Irradiation | Use of ultrasonic waves | Substituted acids, potassium carbonate scispace.com | Aqueous media scispace.com | Shorter reaction time, higher yields, environmentally friendly scispace.com |
Application of Advanced Spectroscopic and Diffraction Techniques for Real-Time Reaction Monitoring
The unambiguous characterization of 2,3-dihydrothiazole-4-amine and its derivatives is crucial for understanding their structure and reactivity. While standard spectroscopic techniques are widely used, the application of more advanced and real-time methods can provide deeper insights.
Detailed structural elucidation is commonly achieved through a combination of techniques:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. acs.orgnih.gov Advanced 2D-NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable for establishing connectivity and identifying specific regioisomers, which is particularly important in multicomponent reactions where multiple outcomes are possible. rsc.orgrsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules with high accuracy. acs.orgnih.gov
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups present in the molecule. rsc.orgnih.gov
X-ray Crystallography: This technique provides definitive proof of the molecular structure, including stereochemistry, by determining the arrangement of atoms in a crystal. ekb.egresearchgate.net
For future research, a significant advancement would be the widespread adoption of in-situ and real-time reaction monitoring . Techniques like stopped-flow UV-visible spectroscopy, combined with theoretical spectral predictions, could allow for the identification and characterization of short-lived reaction intermediates. sumitomo-chem.co.jp This would provide a dynamic view of the reaction as it occurs, offering invaluable data for mechanistic studies.
Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights into Complex Reactions
The synergy between experimental synthesis and computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms. Density Functional Theory (DFT) has become an essential method for exploring the electronic and structural properties of molecules and transition states. nih.gov
Future research should leverage these integrated approaches to:
Elucidate Reaction Pathways: DFT calculations can map out potential energy surfaces, identifying the most favorable reaction pathways and the structures of transition states. sumitomo-chem.co.jprsc.org For instance, theoretical studies on the cyclization of α-iminothioaldehydes to dihydrothiazoles have supported experimental findings by calculating the energies of intermediates and transition states. rsc.org A computational study on the reaction of thionoesters with cysteine to release H2S and form dihydrothiazole revealed that the kinetically favored pathway involves the formation of a dithioester intermediate. researchgate.net
Predict Molecular Reactivity: The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict a molecule's reactivity. mdpi.com The energy gap (ΔE) between HOMO and LUMO is an indicator of chemical reactivity and polarizability. mdpi.com
Rationalize Selectivity: In cases where multiple isomers can be formed, computational studies can help explain the observed regioselectivity by comparing the activation energies of the different pathways. rsc.orgrsc.org
Table 2: Application of DFT in Understanding 2,3-Dihydrothiazole Chemistry
| DFT Application | Information Gained | Example from Research |
|---|---|---|
| Reaction Mechanism Elucidation | Identification of intermediates and transition states, calculation of activation energies. sumitomo-chem.co.jp | Study of the transmetalation step in Suzuki coupling reactions. sumitomo-chem.co.jp Investigation of H2S release from thionoesters and cysteine to form dihydrothiazoles. researchgate.net |
| Prediction of Electronic Properties | Calculation of HOMO-LUMO energies, energy gap (ΔE), and molecular electrostatic potential (MEP). nih.govmdpi.com | Analysis of thiazoline-2-thione derivatives showed a smaller energy gap compared to aspirin, indicating higher reactivity. mdpi.com |
| Structural Validation | Validation of molecular structures and interatomic potentials. nih.gov | Used alongside NMR and HRMS to confirm the structures of novel thiazole-based hydrazones. acs.orgnih.gov |
Exploration of Underexplored Reactivity Modes and Chemical Transformations
While significant progress has been made, the full reactive potential of the 2,3-dihydrothiazole-4-amine scaffold remains to be unlocked. Future research should focus on discovering and developing novel chemical transformations.
Areas for exploration include:
Cascade Reactions: Designing novel cascade protocols that lead to complex molecular architectures from simple, readily available starting materials is a key goal. rsc.orgresearchgate.net
Cycloaddition Reactions: Investigating the participation of the dihydrothiazole ring or its substituents in various cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems. A [4+2] cycloaddition has been proposed in the synthesis of certain thiazole (B1198619) derivatives. nih.gov
Post-Synthetic Modification: Developing robust methods for the selective functionalization of the synthesized dihydrothiazole core at different positions would greatly expand the chemical diversity of accessible analogs.
Ring-Opening and Rearrangement Reactions: Studying the conditions under which the dihydrothiazole ring can be opened or rearranged could provide pathways to other important classes of heterocyclic compounds.
The synthesis of diverse thiazoline (B8809763) derivatives through various reaction schemes, such as the condensation of diones with primary amines or the reaction of thiourea (B124793) derivatives with α-halocarbonyls, demonstrates the versatility of the core structure and hints at the potential for discovering new reactivity. rsc.org
Design and Synthesis of Chemically Diverse Analogs for Advanced Materials Science Applications
The unique electronic and structural properties of the 2,3-dihydrothiazole-4-amine core make it an attractive building block for the creation of advanced materials.
Future research in this area should focus on the rational design and synthesis of analogs for specific applications:
Fluorescent Materials and Sensors: The incorporation of the thiazoline unit into "push-pull" chromophores has been shown to result in compounds with robust fluorescence in both solution and solid states. rsc.org These materials have demonstrated potential for the detection of volatile acids, suggesting applications in chemical sensing. rsc.org
Organic Electronics: The sulfur and nitrogen heteroatoms in the dihydrothiazole ring can influence the electronic properties of conjugated systems. By incorporating this scaffold into larger π-conjugated molecules or polymers, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Catalysis: Thiazoline derivatives have been explored as ligands for transition metal-catalyzed reactions, including asymmetric catalysis. rsc.org The development of new chiral thiazoline ligands could lead to highly efficient and enantioselective catalysts for important organic transformations. rsc.org
Biomaterials: The ability of some dihydrothiazole derivatives to interact with biological molecules like DNA and proteins opens up possibilities for their use in biomaterials science. rsc.orgrsc.org For example, derivatives have been synthesized as DNA and bovine serum albumin (BSA) targeting agents, which could be relevant for the development of drug delivery systems or diagnostic tools. rsc.orgrsc.org
The continued exploration of these future research directions will undoubtedly expand our fundamental understanding of 2,3-dihydrothiazole-4-amine chemistry and pave the way for the development of novel compounds with significant scientific and technological applications.
Q & A
Q. What are effective synthetic routes for preparing 2,3-dihydrothiazol-4-amine derivatives?
Methodological Answer: A common approach involves condensation reactions between thiazole precursors and aldehydes or ketones. For example:
- Schiff Base Formation: Reflux 2-amino-4-phenylthiazole with veratraldehyde (3,4-dimethoxybenzaldehyde) in ethanol with acetic acid as a catalyst for 7 hours. The product is recrystallized from ethanol to yield substituted imine derivatives .
- Cyclization Reactions: Hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be cyclized in DMSO under reflux for 18 hours, followed by distillation and crystallization (65% yield) .
Q. Table 1: Synthetic Conditions and Yields
Q. How are thiazole/triazole derivatives characterized structurally?
Methodological Answer:
- Spectroscopic Techniques: Use -NMR and -NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or tautomeric forms. For example, crystallographic data for N-(4-chlorophenyl)thieno-pyridin-4-amine derivatives confirm bond angles and dihedral angles critical for bioactivity .
Q. What safety protocols are recommended for handling thiazole/triazole derivatives?
Methodological Answer:
- Waste Management: Segregate chemical waste (e.g., halogenated byproducts) and transfer to certified disposal agencies to avoid environmental contamination .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis, especially when working with volatile solvents (e.g., DMSO) or toxic intermediates .
Advanced Research Questions
Q. How can contradictory bioactivity data for thiazole derivatives be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., microbial strain, solvent controls). For example, antimicrobial activity discrepancies in 1,3,4-thiadiazole derivatives were resolved by validating MIC values across multiple labs .
- Meta-Analysis: Compare data across studies using tools like funnel plots to identify publication bias or methodological variability .
Q. What computational strategies predict the bioactivity of this compound analogs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., antioxidant enzymes or bacterial DHFR). Docking studies on N-alkylated triazoles revealed hydrogen bonding with active-site residues .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with bioactivity. For example, electron-withdrawing groups (e.g., -CF) enhance antimicrobial potency in triazole-thiol derivatives .
Q. Table 2: Key Computational Findings
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 5-(Trifluoromethyl)-1,2,4-triazole | Bacterial DHFR | -8.2 | H-bond with Asp27, hydrophobic with Leu5 | |
| 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine | CYP450 | -7.9 | π-π stacking with Phe304 |
Q. How are structure-activity relationships (SARs) optimized for antimicrobial thiazole derivatives?
Methodological Answer:
- Substituent Screening: Synthesize analogs with varied substituents (e.g., -Cl, -OCH, -CF) and test against Gram-positive/negative bacteria. For example, 4-chlorophenyl groups in 1,3,4-thiadiazoles showed 4x higher activity than unsubstituted analogs .
- Mechanistic Studies: Use fluorescence quenching or enzymatic assays to confirm target inhibition (e.g., DNA gyrase or efflux pump disruption) .
Q. What methodologies address low yields in thiazole cyclization reactions?
Methodological Answer:
Q. How can open-data principles be reconciled with proprietary research on thiazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
